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Compound of Interest

Compound Name: Triethylborane

Cat. No.: B153662

An In-depth Technical Guide to Triethylborane: A Pyrophoric Organoboron Compound for
Radical Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of triethylborane (TEB), with a focus
on its pyrophoric nature, applications as a radical initiator, and the necessary safety and
handling protocols for its use in a research and development setting.

Introduction

Triethylborane, with the chemical formula (Cz2Hs)sB or EtsB, is a highly versatile organoboron
compound.[1] It is a colorless to pale yellow liquid known for its extreme reactivity, most notably
its pyrophoric nature, meaning it ignites spontaneously upon exposure to air.[1][2] This
reactivity, which poses significant handling challenges, is also the source of its utility. In organic
synthesis, TEB is widely employed as a highly effective radical initiator, capable of generating
radicals at low temperatures where traditional initiators like AIBN are ineffective.[2][3] This
property makes it an invaluable tool in modern synthetic chemistry, particularly for the
construction of complex molecules in pharmaceutical development.

Chemical and Physical Properties

Triethylborane is a monomeric compound with a planar BCs core.[4] Unlike triethylaluminium,
it does not tend to dimerize.[4] It is soluble in common organic solvents such as tetrahydrofuran
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(THF) and hexane.[5] While neat TEB is pyrophoric, its solutions are not, although they can
react slowly with atmospheric moisture.[1][5]

Table 1: Physical and Chemical Properties of Triethylborane

Property Value References
Chemical Formula (CzHs)sB [1]

Molar Mass 98.00 g/mol [1]
Appearance Colorless to light amber liquid [11[5]
Density 0.677 g/mL at 25 °C [5]

Melting Point -93°C [1]

Boiling Point 95 °C [1]
Autoignition Temp. -20 °C [1][4]

N Miscible with most organic
Solubility _ ] [5]1[6]
solvents; reacts with water.

| Refractive Index | n20/D 1.397 |[5] |

Pyrophoricity and Safety

The defining characteristic of triethylborane is its strong pyrophoricity; it ignites spontaneously
in air with a characteristic apple-green flame.[4] This extreme flammability necessitates
stringent safety protocols and specialized handling techniques.

Table 2: Safety Data and Handling Precautions for Triethylborane
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Parameter Information References

Pyrophoric Liquid,
Hazard Class [7]
Category 1

H250: Catches fire
spontaneously if exposed to

Hazard Statements air. H301: Toxic if swallowed. [7]
H314: Causes severe skin

burns and eye damage.

LDso (oral, rat): 235 mg/kg.
Toxicity Data LCso (inhalation, rat): 700 ppm [4]
(4h).

Must be handled under a dry,
inert atmosphere (e.g.,

Handling nitrogen or argon) using air- [41[6]
free techniques (Schlenk line

or glovebox).

Store in a tightly closed

container in a dry, cool, well-
Storage . [8]

ventilated place away from

heat, sparks, and open flames.

Flame-resistant lab coat,
PPE chemical-impermeable gloves, [8]

tightly fitting safety goggles.

DO NOT USE WATER. Use
dry chemical powder (e.g.,

Fire Extinguishing Purple K) or carbon dioxide. [5]
For small fires, it may be

practical to allow it to burn out.

| Spills | Evacuate the area. Absorb spill with inert material (e.g., vermiculite, sand) and place in
a suitable container for disposal. Use non-sparking tools. |[8][9] |
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Synthesis of Triethylborane

Triethylborane is typically prepared through the reaction of a boron source with an ethylating
agent. Common laboratory and industrial scale syntheses involve the reaction of
triethylaluminium with trimethyl borate or potassium tetrafluoroborate. Another route involves
the use of a Grignard reagent with boron trifluoride etherate.
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Caption: Common laboratory synthesis routes for triethylborane.

Mechanism of Action: Radical Initiation

The utility of triethylborane in drug development and organic synthesis stems from its ability to
initiate radical reactions under mild, often room temperature or lower, conditions.[2] The
initiation process is triggered by the presence of molecular oxygen (O2). A deeper mechanistic
understanding has revealed a two-part process: a primary, inefficient initiation followed by a
much more efficient secondary initiation cycle.[5][10]

e Primary Initiation (Autoxidation): Triethylborane reacts slowly with Oz to generate an ethyl
radical (Ete) and a diethylborylperoxy radical (Et2BOO¢). The ethyl radical is the key initiating
species for the desired chemical transformation.[5][10]
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+ Propagation and Secondary Initiation: The initially formed radicals propagate. The primary
autoxidation product, diethyl(ethylperoxy)borane (Et2BOOEt), reacts with another molecule
of EtsB in a Molecule-Induced Radical Formation (MIRF) reaction.[1] This secondary
pathway is significantly more efficient, producing ethyl radicals at a rate 7 x 104 times greater
than the primary pathway, and is responsible for the majority of radical generation as the
reaction proceeds.[5][10]
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EtsB 02
(Triethylborane) (Oxygen)

+Oz\

Et2BOQe

+ O2

Ete
(Ethyl Radical)

Et2BOOEt
(Autoxidation Product)

Initiates

IRF)

Radical Chain
Reaction (e.g., Alkene Synthesis)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://pure.york.ac.uk/portal/en/publications/molecule-induced-radical-formation-mirf-reaction-of-etsub2subbooe/
https://etheses.whiterose.ac.uk/id/eprint/36368/1/Ocana_207040295_CorrectedThesisClean.pdf
https://etheses.whiterose.ac.uk/id/eprint/36368/
https://www.benchchem.com/product/b153662?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153662?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Caption: Mechanism of radical initiation by the EtsB/O2 system.

Applications in Synthesis

Triethylborane's ability to generate radicals at low temperatures makes it a superior alternative
to organotin compounds in many reactions.[6] Its applications are extensive, particularly in C-C
bond formation.

Table 3: Representative Applications of Triethylborane in Radical Reactions

Reaction Type Description Reported Yield References

Reaction of alkyl
Alkene Synthesis iodides with B- Medium to high [3][11]
hitrostyrenes.

Intermolecular radical
Giese Reaction addition to electron- Good [12][13]

deficient alkenes.

Addition of (2-
iodoethyl)benzene to 90% [5]

Atom Transfer Radical

Addition (ATRA)
an accepto r.

Intramolecular
Radical Cyclization cyclization of halo 87%

acetals.

Deoxygenation of

Barton-McCombie alcohols via o
) ] 70-85% (with silane) [14][15]
Deoxygenation thiocarbonyl
derivatives.

| Xanthate Addition | Addition of S-2-oxoalkyl-thionocarbonates to olefins. | 41-71% |[6] |

Experimental Protocols

All manipulations involving triethylborane must be performed using standard Schlenk line or
glovebox techniques under an inert atmosphere. TEB is typically used as a 1.0 M solution in an
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anhydrous solvent like hexane or THF.

General Workflow for a TEB-Initiated Reaction

The general procedure involves the slow addition of a TEB solution to a reaction mixture that is
open to a controlled source of air (e.g., via a syringe needle in the septum) or has a fixed
amount of air in the headspace.
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Caption: General experimental workflow for a radical reaction.
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Protocol 1: Synthesis of Alkenes from Alkyl lodides and
B-Nitrostyrenes[3][12]

This protocol describes the EtsB-induced free-radical reaction to form (E)-alkenes.

Setup: To a flame-dried round-bottom flask under an argon atmosphere, add (E)-3-
nitrostyrene (1.0 equiv) and the secondary or tertiary alkyl iodide (1.2 equiv).

e Solvent: Add anhydrous THF via syringe.
e Initiation: Introduce a needle connected to an air-filled balloon into the septum of the flask.

» Reaction: Slowly add triethylborane (1.0 M solution in hexane, 1.2 equiv) dropwise to the
stirred solution at room temperature. The reaction is typically complete within 5-10 minutes.

o Workup: Monitor the reaction by TLC. Upon completion, concentrate the mixture in vacuo.

 Purification: Purify the residue by silica gel column chromatography to yield the desired (E)-
alkene.

Protocol 2: Barton-McCombie Deoxygenation (Xanthate
Formation)[17]

This reaction converts an alcohol to a thiocarbonyl derivative (a xanthate) as a precursor for the
final deoxygenation step.

Setup: Charge a two-necked round-bottom flask with the alcohol (1.0 equiv) and anhydrous
THF under an argon atmosphere.

o Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in
oil, 1.5 equiv). Stir the mixture at 0 °C for 30 minutes.

o Xanthate Formation: Add carbon disulfide (CSz, 5.0 equiv) at 0 °C. Allow the mixture to warm
to room temperature and stir for 1 hour.

o S-Alkylation: Add methyl iodide (Mel, 5.0 equiv) and continue stirring at room temperature for
24 hours.
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e Quench and Workup: Quench the reaction at 0 °C with saturated aqueous NHa4Cl. Separate
the layers and extract the aqueous phase with Et20.

 Purification: Combine the organic layers, dry over sodium sulfate, concentrate in vacuo, and
purify by silica gel column chromatography to yield the S-methyl xanthate. The subsequent
deoxygenation is then carried out using a radical initiator like EtsB/air and a hydrogen atom
source.

Conclusion

Triethylborane is a powerful but hazardous reagent that enables a wide range of radical-
mediated transformations critical to modern organic synthesis and drug discovery. Its ability to
function under mild, low-temperature conditions provides a significant advantage over
traditional thermal initiators. A thorough understanding of its dual-mode initiation mechanism
and strict adherence to safety and handling protocols are paramount for its successful and safe
implementation in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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